N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide is a heterocyclic compound that features a furan ring, a pyridine ring, and a thiazole ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new antibacterial agents. The presence of multiple heterocyclic rings in its structure contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
It is known to interact with its target, cytochrome p450 2a6 . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of certain substances within the body .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its interaction with cytochrome p450 2a6, it is likely to influence pathways involving the metabolism of drugs and other xenobiotics .
Result of Action
Given its interaction with Cytochrome P450 2A6, it may influence the metabolism of certain substances within the body, potentially leading to changes in their pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling Reactions: The final compound is obtained by coupling the furan, pyridine, and thiazole intermediates through various coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial agent due to its ability to inhibit bacterial growth.
Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.
Chemical Biology: Employed in the design of probes for studying cellular processes.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide can be compared with other heterocyclic compounds such as:
This compound: Similar in structure but with different substituents on the heterocyclic rings.
Furan Derivatives: Compounds containing the furan ring, known for their antibacterial and antifungal properties.
Pyridine Derivatives: Compounds with a pyridine ring, widely used in pharmaceuticals for their diverse biological activities.
Thiazole Derivatives: Compounds with a thiazole ring, known for their role in various biological processes and as therapeutic agents.
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts a unique set of chemical and biological properties.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-14(21-9-18-10)15(19)17-8-11-4-2-6-16-13(11)12-5-3-7-20-12/h2-7,9H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDVBGOHBMUSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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